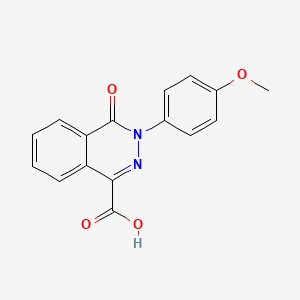![molecular formula C22H22N4O3S B2448262 N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034436-03-6](/img/structure/B2448262.png)
N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a bipyridine moiety, a pyrrolidine sulfonyl group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the bipyridine core. The bipyridine can be synthesized through a coupling reaction of pyridine derivatives. The next step involves the introduction of the pyrrolidine sulfonyl group, which can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides. Finally, the benzamide moiety is introduced through an amidation reaction, often using amine and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would yield corresponding amines.
科学的研究の応用
N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The sulfonyl group can interact with protein active sites, potentially inhibiting enzyme activity. The benzamide structure allows for hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups that influence its electronic properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with bulky tert-butyl groups that affect its steric properties.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine sulfonyl group and benzamide moiety differentiates it from simpler bipyridine derivatives, providing additional sites for interaction with molecular targets.
特性
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-22(18-6-8-20(9-7-18)30(28,29)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h3-11,14,16H,1-2,12-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHZYOYSVOCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)
![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)

![2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2448193.png)


![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2448197.png)


![3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2448201.png)

